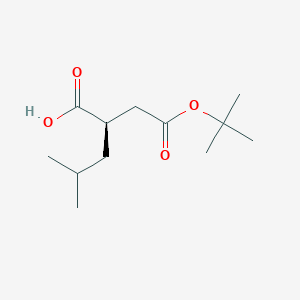

(R)-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid

Description

(R)-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid (CAS RN: 60789-87-9) is a chiral carboxylic acid derivative characterized by a tert-butoxy-protected oxoethyl group and a branched 4-methylpentanoic acid backbone in the R-configuration . The tert-butoxy group enhances steric bulk and stability, making the compound useful in synthetic intermediates and pharmaceutical research. Its structure is pivotal for interactions with biological targets, particularly in antitumor and antimicrobial applications, as suggested by analogs in the evidence .

Properties

IUPAC Name |

(2R)-4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-8(2)6-9(11(14)15)7-10(13)16-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,15)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIMKSLXCPUXPD-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpentanoic acid and tert-butyl acetate.

Formation of Intermediate: The reaction between 4-methylpentanoic acid and tert-butyl acetate in the presence of a strong base like sodium hydride forms an intermediate compound.

Chiral Resolution: The intermediate is then subjected to chiral resolution using a chiral catalyst or resolving agent to obtain the ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.

Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution Reagents: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂H₂₂O₄

- Molecular Weight : 230.30 g/mol

- Structural Features : The compound features a tert-butoxy group, a keto group, and a chiral center, which contribute to its unique reactivity and potential applications in asymmetric synthesis and catalysis.

Chemistry

(R)-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid serves as a valuable building block in organic synthesis. Its chiral nature allows for:

- Asymmetric Synthesis : The compound can be utilized to produce enantiomerically enriched products through various synthetic routes.

- Catalysis : Its unique structure enables it to act as a catalyst or catalyst precursor in chemical reactions, facilitating the formation of complex molecules.

Biology

In biological research, this compound is instrumental for:

- Enzyme Interaction Studies : Researchers can use this compound to investigate enzyme-substrate interactions due to its chiral properties.

- Metabolic Pathway Analysis : The compound's involvement in metabolic pathways can be studied to understand the role of chiral molecules in biological systems.

Medicine

The pharmaceutical industry recognizes the potential of this compound for:

- Drug Development : As an intermediate in the synthesis of bioactive compounds, it may contribute to the development of new pharmaceuticals.

- Active Pharmaceutical Ingredients : Its unique structural features may lead to the discovery of new therapeutic agents with specific biological activities.

Industrial Applications

In industrial settings, this compound can be employed for:

- Specialty Chemicals Production : The compound's functional groups allow it to be used in creating polymers and materials with tailored properties.

- Chemical Manufacturing : Its versatility makes it suitable for various chemical reactions, enhancing the efficiency of industrial processes.

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of this compound in various applications:

- Synthesis of Bioactive Compounds : Research has shown that this compound can serve as an intermediate in synthesizing compounds with significant biological activity, leading to potential therapeutic applications.

- Enzyme Inhibition Studies : Investigations into its interaction with specific enzymes have revealed its potential as an inhibitor, providing insights into drug design strategies targeting enzyme-mediated pathways.

- Material Science Innovations : The compound has been explored for its use in developing new materials with enhanced properties, showcasing its versatility beyond traditional chemical applications.

Mechanism of Action

The mechanism of action of ®-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The chiral center plays a crucial role in determining the compound’s binding affinity and specificity. The pathways involved may include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, triggering downstream signaling pathways.

Comparison with Similar Compounds

Stereoisomers and Configuration-Dependent Activity

- Compound 5 vs. 9 (): Compound 5: (R)-2-((3-((tert-butoxycarbonyl)amino)propanoyl)oxy)-4-methylpentanoic acid. Compound 9: (S)-isomer of Compound 3. Key Difference: The R-configuration in Compound 5 confers distinct antitumor activity compared to the S-configuration in Compound 8. This highlights the critical role of stereochemistry in biological efficacy .

tert-Butoxy-Modified Carboxylic Acids ()

| Compound Name | CAS RN | Substituents | Key Properties |

|---|---|---|---|

| (R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid | 134807-43-5 | Ethyl group at C2 | Enhanced lipophilicity |

| (S)-4-(tert-Butoxy)-2-isopropyl-4-oxobutanoic acid | 389843-61-2 | Isopropyl group at C2 | Steric hindrance affects target binding |

| (R)-2-(2-(tert-Butoxy)-2-oxoethyl)heptanoic acid | 153427-69-1 | Longer heptanoic acid chain | Altered solubility and membrane permeability |

Structural Impact :

Antimicrobial Activity of Ester-Functionalized Analogs ()

- 3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid: Exhibited 8× stronger antibacterial activity against S. aureus than lauric acid (11 mm inhibition zone at 6.25 μg/mL vs. 50 μg/mL for lauric acid). Mechanism: The esterified long-chain laurate enhances membrane disruption in Gram-positive bacteria .

- Comparison to Target Compound : While the target compound lacks the laurate chain, its tert-butoxy group may similarly stabilize interactions with bacterial targets, though direct evidence is absent in the provided data.

Boc-Protected Amino Acid Derivatives ()

- Boc-(R)-2-(aminomethyl)-4-methylpentanoic acid (CAS 132605-96-0): Features a Boc-protected aminomethyl group instead of an oxoethyl moiety. Application: Used in peptide synthesis for controlled amino acid coupling .

- Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid (CAS 1018899-99-4): Fmoc group offers UV-sensitive protection, contrasting with the hydrolytically stable tert-butoxy group in the target compound .

Macrocyclic and Chelating Agents ()

- DOTA-tri(tBu)ester and DOTA-GA(tBu) :

Physicochemical and Spectroscopic Comparisons

- NMR Profiles :

- Solubility and Stability :

- The tert-butoxy group in the target compound improves stability under acidic conditions compared to unprotected analogs, a trait shared with Boc- and Fmoc-protected derivatives .

Biological Activity

(R)-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid, with the molecular formula C₁₂H₂₂O₄ and a molecular weight of approximately 230.30 g/mol, is a chiral compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butoxy group and a keto moiety, which are critical for its chemical reactivity and biological interactions. The presence of the methylpentanoic acid structure suggests possible applications in pharmaceuticals and organic synthesis due to its functional groups that can participate in various chemical reactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.

- Receptor Binding : Interaction with cellular receptors could trigger downstream signaling pathways, influencing various physiological processes.

Antimicrobial Activity

Recent studies have indicated that compounds with structural similarities to this compound exhibit significant antimicrobial properties. For instance, certain derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic functions.

Anti-inflammatory Properties

Preliminary investigations suggest that this compound may possess anti-inflammatory effects. Such properties are crucial in the development of therapeutics for conditions characterized by excessive inflammation.

Synthesis and Evaluation

A study on the synthesis of this compound highlighted its potential as an intermediate in drug development. The compound was evaluated for its biological activity through various assays, including cell viability tests against different cancer cell lines .

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| This compound | 25 ± 5 | Moderate inhibition of HepG2 cell proliferation |

| Doxorubicin (control) | 0.5 ± 0.1 | Strong inhibition in the same assay |

The above table summarizes the inhibitory concentration (IC50) values obtained from cell viability assays, demonstrating the compound's potential as an anticancer agent.

Enzyme Interaction Studies

In vitro studies have shown that this compound interacts with specific enzymes involved in metabolic pathways, potentially leading to altered enzymatic activity. For example, it has been proposed that this compound can modulate the activity of enzymes linked to lipid metabolism, which is significant in metabolic disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for (R)-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid, particularly for achieving stereochemical purity?

- Methodological Answer : Stereochemical control can be achieved via asymmetric catalysis or chiral auxiliaries. The tert-butoxycarbonyl (Boc) group is widely used to protect reactive intermediates during synthesis . For example, Boc-protected amino acids (e.g., in ) demonstrate compatibility with carbodiimide coupling agents for esterification. Researchers should employ chiral HPLC or circular dichroism (CD) to verify enantiomeric excess.

Q. What safety protocols and storage conditions are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. The compound’s ester and tert-butoxy groups may hydrolyze under humid conditions; thus, storage in anhydrous environments at -20°C is advised . Waste should be segregated and treated by certified hazardous waste services due to potential environmental persistence .

Q. Which spectroscopic techniques are most reliable for structural elucidation and purity assessment?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming stereochemistry and functional groups (e.g., tert-butoxy at δ 1.2–1.4 ppm in NMR). Infrared (IR) spectroscopy identifies carbonyl stretches (~1700–1750 cm for ester/acid). Mass spectrometry (HRMS) validates molecular weight. Quantum chemical computations (e.g., DFT in ) can predict spectral data for cross-verification .

Advanced Research Questions

Q. How can computational models predict the compound’s reactivity, conformation, or interaction with biological targets?

- Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometry and calculates electrostatic potentials to predict nucleophilic/electrophilic sites . Molecular docking simulations (using software like AutoDock) model interactions with enzymes or receptors. highlights quantum chemical computations for generating structure-data files, enabling virtual screening .

Q. What experimental designs are suitable for resolving contradictions in bioactivity or environmental fate data?

- Methodological Answer : Adapt split-plot designs (as in ) to test variables like pH, temperature, or enzymatic activity across replicates. For environmental studies, use OECD guidelines for biodegradation testing or LC-MS/MS to quantify degradation products . Cross-validate conflicting bioactivity results via orthogonal assays (e.g., cell viability + target-specific ELISA) .

Q. How can researchers investigate the compound’s metabolic pathways or toxicity mechanisms in biological systems?

- Methodological Answer : Employ in vitro hepatocyte models or microsomal assays to identify Phase I/II metabolites (e.g., oxidation of the tert-butoxy group). Stable isotope labeling (e.g., C) tracks metabolic intermediates via mass spectrometry. For mechanistic toxicity studies, RNA-seq or proteomics can reveal pathway disruptions, as suggested in ’s ecotoxicological framework .

Notes on Data Interpretation

- Stereochemical Validation : Compare experimental optical rotation with calculated values from computational models .

- Environmental Persistence : Use logP calculations (from ) to predict bioavailability and bioaccumulation potential.

- Contradiction Resolution : Apply Bayesian statistical models to weigh evidence from conflicting datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.